molecular formula C8H8ClFO2 B6332451 1-Chloro-2-fluoro-3-(methoxymethoxy)benzene CAS No. 1864399-37-0

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene

Cat. No.: B6332451
CAS No.: 1864399-37-0
M. Wt: 190.60 g/mol
InChI Key: YGDPHWLRLDUMMH-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene (CAS: 1864399-37-0) is a halogenated aromatic compound with the molecular formula C₈H₈ClFO₂ and a molecular weight of 190.60 g/mol . Its structure features a benzene ring substituted with chlorine (position 1), fluorine (position 2), and a methoxymethoxy group (position 3). The methoxymethoxy group (–OCH₂OCH₃) is an ether-based substituent that combines electron-donating properties with moderate steric bulk, distinguishing it from simpler methoxy or halide substituents.

Synthesis: The compound is prepared via directed ortho-metallation. As reported by Zhang et al. (2020), 4-difluoro-1-(methoxymethoxy)benzene reacts with sec-butyllithium in THF at −75 °C to generate a lithium intermediate, which is subsequently quenched with 1,1,2-trichloro-1,2,2-trifluoroethane to yield the title compound in 82% yield . This method highlights the utility of lithiation strategies for regioselective halogenation in polyhalogenated aromatics.

Properties

IUPAC Name

1-chloro-2-fluoro-3-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDPHWLRLDUMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-chloro-2-fluoro-3-(methoxymethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1-chloro-2-fluorobenzene.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding simpler benzene derivatives.

Common reagents and conditions for these reactions include:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, or tetrahydrofuran.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Scientific Research Applications

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving halogenated aromatic compounds.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3-(methoxymethoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy group can form hydrogen bonds or undergo nucleophilic attack.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Molecular Formula Substituents (Positions) Key Differences vs. Target Compound Reference
1-Chloro-2-fluoro-3-(methoxymethoxy)benzene C₈H₈ClFO₂ Cl (1), F (2), –OCH₂OCH₃ (3) Reference compound; balanced electronic effects
1-Chloro-3-(chloromethoxy)-2-fluorobenzene C₇H₅Cl₂FO Cl (1), F (2), –OCH₂Cl (3) Chloromethoxy group (–OCH₂Cl) is electron-withdrawing, reducing ring reactivity in nucleophilic substitutions
2-Chloro-1-fluoro-3-methoxy-4-methylbenzene C₈H₈ClFO Cl (2), F (1), –OCH₃ (3), –CH₃ (4) Methyl group increases lipophilicity; methoxy at position 3 lacks the steric bulk of methoxymethoxy
1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitrobenzene C₇H₃Cl₂F₃NO₃ Cl (1), –OCF₂Cl (2), F (5), –NO₂ (3) Nitro group (–NO₂) strongly deactivates the ring; trifluoromethoxy enhances metabolic stability

Key Observations:

Electronic Effects :

  • The methoxymethoxy group in the target compound donates electrons via its oxygen atoms, mildly activating the benzene ring toward electrophilic substitution. In contrast, chloromethoxy () and nitro groups () deactivate the ring, reducing reactivity .
  • Fluorine’s strong electron-withdrawing effect (position 2) directs further substitutions to specific positions, a feature shared with 2-chloro-1-fluoro-3-methoxy-4-methylbenzene .

Steric and Lipophilic Effects: The methoxymethoxy group introduces greater steric hindrance than a simple methoxy group, as seen in 1-chloro-3-fluoro-2-methoxybenzene (similarity index: 0.89) .

Key Observations:

Synthetic Efficiency :

  • Directed lithiation () offers higher regioselectivity compared to Friedel-Crafts alkylation () or nucleophilic substitution (), though it requires cryogenic conditions .
  • Thioether-containing analogs () require specialized coupling agents, limiting scalability .

Biological Relevance :

  • Methoxymethoxy and methoxymethyl groups enhance solubility relative to purely halogenated analogs, making the target compound and ’s derivative more suitable for drug discovery .
  • Nitro-substituted compounds () exhibit higher reactivity but increased toxicity risks, restricting their therapeutic use .

Physical Property Comparisons

Table 3: Physical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted) Bioactivity Notes
1-Chloro-2-fluoro-3-(methoxymethoxy)benzene 190.60 Not reported 2.1 Intermediate; limited direct data
1-Chloro-3-(chloromethoxy)-2-fluorobenzene 195.47 210–215 2.8 Higher logP due to –OCH₂Cl
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene 212.57 185–190 3.5 Trifluoroethyl increases hydrophobicity
1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene 204.63 225–230 1.9 Lower logP enhances aqueous solubility

Key Observations:

  • The target compound’s logP of 2.1 suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Methoxymethyl substituents () reduce logP, favoring pharmacokinetic profiles in drug candidates .

Biological Activity

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene, a compound with the chemical formula C8_8H8_8ClF O2_2, has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a chlorine atom, a fluorine atom, and a methoxymethoxy group. Its structural formula can be represented as:

C8H8ClF O2\text{C}_8\text{H}_8\text{ClF O}_2

Physical Properties:

  • Molecular Weight: 178.6 g/mol
  • Melting Point: Not extensively documented
  • Solubility: Soluble in organic solvents like DMSO

The biological activity of 1-Chloro-2-fluoro-3-(methoxymethoxy)benzene is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the halogen atoms (Cl and F) enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions.

Target Interactions

  • Enzyme Inhibition: The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or function.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various substituted benzenes, including 1-Chloro-2-fluoro-3-(methoxymethoxy)benzene, demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Organism
1-Chloro-2-fluoro-3-(methoxymethoxy)benzene32Staphylococcus aureus
1-Chloro-2-fluoro-3-(methoxymethoxy)benzene64Escherichia coli

These results suggest that the compound exhibits moderate antibacterial properties, warranting further investigation into its potential as an antimicrobial agent.

Enzyme Inhibition Studies

Research conducted on the inhibition of cytochrome P450 enzymes revealed that 1-Chloro-2-fluoro-3-(methoxymethoxy)benzene could act as a competitive inhibitor. The kinetic parameters were analyzed using Lineweaver-Burk plots, indicating an increase in KiK_i values correlating with higher concentrations of the compound.

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